molecular formula C13H17NO2 B115019 3-(Piperidin-1-ylmethyl)benzoic acid CAS No. 158861-24-6

3-(Piperidin-1-ylmethyl)benzoic acid

Cat. No. B115019
M. Wt: 219.28 g/mol
InChI Key: UIXWGRXBYZGOQK-UHFFFAOYSA-N
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Description

3-(Piperidin-1-ylmethyl)benzoic acid is a chemical compound with the molecular formula C13H17NO2 . It is used in various scientific research and development activities .


Molecular Structure Analysis

The InChI code for 3-(Piperidin-1-ylmethyl)benzoic acid is 1S/C13H17NO2/c15-13(16)12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10H2,(H,15,16) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

3-(Piperidin-1-ylmethyl)benzoic acid has a molecular weight of 219.28 . The storage temperature is typically 2-8°C .

Scientific Research Applications

Metabolism in Antidepressants

The compound 3-(Piperidin-1-ylmethyl)benzoic acid, also known as Lu AA34443, is a metabolite of the antidepressant Lu AA21004. It is formed through oxidative metabolism involving cytochrome P450 enzymes, specifically CYP2D6, and further processed by alcohol and aldehyde dehydrogenases. This highlights its role in drug metabolism and potential implications in pharmacokinetics and pharmacodynamics of antidepressants (Hvenegaard et al., 2012).

Synthesis of Spirooxindoles

3-(Piperidin-1-ylmethyl)benzoic acid is utilized in the synthesis of spirooxindoles, compounds with potential pharmacological properties. A study demonstrated the direct functionalization of N-H/α,α,β,β-C(sp3)-H of piperidine using 4-(trifluoromethyl)benzoic acid, a process that leads to the formation of spirooxindoles bearing 3-substituted oxindole moieties (Du et al., 2017).

Synthesis of Hybrid Compounds

The compound was used in the synthesis of hybrid systems containing pharmacophoric fragments of reagents, indicating its utility in creating new chemical entities with potential therapeutic benefits (Ivanova et al., 2019).

Study of Hydrogen-Bonded Interactions

In a study of hydrogen-bonded interactions, 3-(Piperidin-1-ylmethyl)benzoic acid was involved in the formation of a crystalline complex, providing insights into molecular interactions and crystal engineering (Dega-Szafran et al., 2017).

Anti-Fatigue Effects

Benzamide derivatives synthesized from reactions involving substituted benzoic acids and piperidine, including 3-(Piperidin-1-ylmethyl)benzoic acid, have shown potential anti-fatigue effects. These compounds could play a role in developing treatments for fatigue-related conditions (Wu et al., 2014).

Co-crystallization Studies

3-(Piperidin-1-ylmethyl)benzoic acid has been involved in co-crystallization studies, offering insights into crystal formation, polymorphism, and potential applications in material science (Lemmerer et al., 2012).

Safety And Hazards

The compound is classified as hazardous, with potential risks including skin irritation, serious eye damage, and specific target organ toxicity through prolonged or repeated exposure if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

3-(piperidin-1-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXWGRXBYZGOQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00328312
Record name 3-(piperidin-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidin-1-ylmethyl)benzoic acid

CAS RN

158861-24-6
Record name 3-(piperidin-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Mao - 2017 - search.proquest.com
The objective of this dissertation is to design and discover novel small molecule IL-6/gp130 inhibitors targeting gp130 D1 domain for anticancer therapy. The IL-6/gp130/STAT3 …
Number of citations: 2 search.proquest.com

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